molecular formula C13H18N2O4S B2405276 N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1706333-87-0

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2405276
CAS No.: 1706333-87-0
M. Wt: 298.36
InChI Key: MINXSYUOGXVPLO-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic organic compound that features a furan ring and a tetrahydrothiophene ring connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the preparation of the furan-2-ylmethyl intermediate through a reaction between furan and a suitable alkylating agent.

    Formation of the 3-Methoxytetrahydrothiophene Intermediate: This step involves the synthesis of the 3-methoxytetrahydrothiophene intermediate through a series of reactions starting from thiophene.

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the 3-methoxytetrahydrothiophene intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the tetrahydrothiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of the tetrahydrothiophene ring.

    N1-(furan-2-ylmethyl)-N2-(methyl)oxalamide: Similar structure but with a simple methyl group instead of the tetrahydrothiophene ring.

Uniqueness

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is unique due to the presence of both the furan and tetrahydrothiophene rings, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINXSYUOGXVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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